molecular formula C16H12N4O2S B2394105 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207055-91-1

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2394105
CAS No.: 1207055-91-1
M. Wt: 324.36
InChI Key: RFGLYDVRJVHCNW-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound combining a benzo[c][1,2,5]thiadiazole core with a tetrahydroquinolinone moiety. The benzo[c][1,2,5]thiadiazole group is electron-deficient, enabling applications in optoelectronics and medicinal chemistry, while the tetrahydroquinolinone scaffold is associated with bioactivity, including kinase inhibition and antimicrobial properties . The carboxamide linkage enhances solubility and facilitates interactions with biological targets.

Properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-15-6-2-9-7-11(3-5-12(9)18-15)17-16(22)10-1-4-13-14(8-10)20-23-19-13/h1,3-5,7-8H,2,6H2,(H,17,22)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGLYDVRJVHCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[c]thiadiazole-5-carboxylic Acid Moiety

The benzo[c]thiadiazole core is typically synthesized via cyclization reactions. A common precursor, 2-aminobenzenethiol, undergoes oxidative cyclization with nitrous acid (HNO₂) to form the thiadiazole ring. Subsequent functionalization at the 5-position is achieved through formylation or carboxylation. For example, benzo[c]thiadiazole-5-carbaldehyde (CAS 71605-72-6) serves as a key intermediate, which can be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Reaction Conditions for Oxidation:

  • Oxidizing Agent: KMnO₄ (2 equiv)
  • Solvent: Dilute H₂SO₄ (0.5 M)
  • Temperature: 80°C, 6 hours
  • Yield: 72–78%

Preparation of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinolinone scaffold is synthesized via the Pfitzinger reaction, where isatin derivatives react with β-ketoesters under basic conditions. Reduction of the resulting quinoline derivative with sodium borohydride (NaBH₄) yields the tetrahydroquinoline intermediate. Nitration at the 6-position followed by catalytic hydrogenation (H₂/Pd-C) produces the 6-amino derivative.

Key Steps:

  • Pfitzinger Reaction: Isatin + ethyl acetoacetate → quinoline-4-carboxylic acid.
  • Reduction: NaBH₄ in ethanol, 0°C to room temperature, 85% yield.
  • Nitration/Hydrogenation: HNO₃/H₂SO₄ at 0°C → 6-nitro derivative → H₂/Pd-C → 6-amino.

Amide Coupling Strategies

Carboxylic Acid Activation

The benzo[c]thiadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts efficiently with amines. Alternative methods employ coupling agents such as HATU or EDCl/HOBt for direct amide formation under milder conditions.

Comparative Analysis of Coupling Methods:

Method Reagents Solvent Temperature Yield Source
Acyl Chloride SOCl₂, NEt₃ DCM 0°C → RT 68%
HATU-Mediated HATU, DIPEA DMF RT 82%
EDCl/HOBt EDCl, HOBt, DIPEA THF 40°C 75%

Coupling with 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The activated acid reacts with the tetrahydroquinolin-6-amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). HATU-mediated coupling in DMF at room temperature provides the highest yield (82%) due to superior activation of the carboxylic acid and reduced side reactions.

Optimized Protocol:

  • Reagents: HATU (1.2 equiv), DIPEA (3 equiv)
  • Solvent: DMF (0.1 M)
  • Time: 12 hours
  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Alternative One-Pot Synthesis

A one-pot approach condenses benzo[c]thiadiazole-5-carbaldehyde with tetrahydroquinolin-6-amine and a dioxo-butyric acid ester. This method, adapted from similar carboxamide syntheses, involves:

  • Imine Formation: Aldehyde + amine → Schiff base (ethanol, 50°C, 30 min).
  • Cyclization: Addition of 4-cyclopropyl-2,4-dioxo-butyric acid ethyl ester (50°C, 24 hours).

Challenges:

  • Low Yield: 16% due to competing side reactions.
  • Purification: Requires chromatographic separation.

Industrial-Scale Optimization

Catalytic Improvements

Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces substituents to the thiadiazole ring before carboxylation, enhancing regioselectivity. For example, coupling with furan-3-ylboronic acid achieves >90% conversion using Pd(PPh₃)₄.

Solvent and Temperature Effects

Replacing ethanol with dimethylacetamide (DMAc) in coupling reactions improves solubility and reaction homogeneity, increasing yields by 15–20%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, thiadiazole-H), 7.85 (d, 2H, quinolinone-H), 6.36 (s, 1H, NH).
  • HPLC: Purity >98% (C18 column, 254 nm).

Mass Spectrometry

  • MS (ESI): m/z 383.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is C16_{16}H14_{14}N4_{4}O2_{2}S.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiadiazole derivatives have been extensively studied for their ability to target cancer cell lines. Notable findings include:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. These studies often compare the efficacy of new compounds against standard chemotherapy agents like cisplatin .

Synthesis and Evaluation

A study conducted by Mahendrasinh et al. synthesized novel thiadiazole derivatives and evaluated their antimicrobial activities using paper disc diffusion methods. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

In Vitro Anticancer Studies

Another research effort focused on synthesizing 1,3,4-thiadiazole derivatives for their anticancer properties. The synthesized compounds were tested against various cancer cell lines with promising results indicating their potential as anticancer agents .

Pharmacological Profiles

The pharmacological profiles of these compounds suggest a wide range of activities beyond antimicrobial and anticancer effects. They include anti-inflammatory properties and potential roles in treating central nervous system disorders .

Mechanism of Action

The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

  • Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid: This derivative, synthesized via dibromination followed by boronate ester formation and HCl hydrolysis , is primarily used in organic photovoltaics (OPVs) due to its electron-accepting properties. Unlike the target compound, it lacks a bioactive tetrahydroquinolinone group, limiting its pharmacological relevance.
  • Polymer-Integrated Benzothiadiazoles: Polymers incorporating benzo[c][1,2,5]thiadiazole (e.g., in bulk-heterojunction solar cells) exhibit high electron mobility and light absorption. However, these lack the carboxamide and tetrahydroquinolinone functionalities, making them unsuitable for direct biological comparison .

Thiadiazole Carboxamide Derivatives

  • N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide: Synthesized via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide , this compound shares the carboxamide group but features a 1,3,4-thiadiazole core instead of 1,2,5-thiadiazole. The structural isomerism reduces electron deficiency, impacting optoelectronic performance. Bioactivity comparisons show moderate antimicrobial activity (e.g., 50 µg/mL concentration yielding 60–75% inhibition in preliminary assays) , whereas the target compound’s tetrahydroquinolinone moiety may enhance kinase-targeted efficacy.
  • 1,3,4-Thiadiazole Trichloroethylcarboxamides: These derivatives exhibit antitumor and antiviral activities due to their trichloroethyl substituents. However, the absence of a fused quinolinone ring limits their binding affinity compared to the target compound .

Tetrahydroquinolinone-Containing Analogues

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Primary Application Bioactivity (If Applicable)
Target Compound Benzo[c][1,2,5]thiadiazole Carboxamide, Tetrahydroquinolinone Medicinal Chemistry Kinase inhibition (hypothesized)
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid Benzo[c][1,2,5]thiadiazole Boronic acid Photovoltaics N/A
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Carboxamide, Thioxo Antimicrobials 60–75% inhibition at 50 µg/mL

Research Findings and Gaps

  • Optoelectronic Potential: The benzo[c][1,2,5]thiadiazole core in the target compound may enable applications in OPVs, but its tetrahydroquinolinone group could introduce steric hindrance, reducing charge mobility compared to simpler derivatives .
  • Bioactivity : While 1,3,4-thiadiazole carboxamides show moderate antimicrobial activity, the target compound’s unique structure may offer enhanced selectivity for eukaryotic kinases, though experimental validation is needed .
  • Synthetic Challenges: The target compound’s synthesis requires precise coupling conditions to avoid side reactions (e.g., lactam formation in the tetrahydroquinolinone moiety), unlike the straightforward boronate ester synthesis in .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS Number: 1207055-91-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C₁₆H₁₂N₄O₂S
  • Molecular Weight: 324.4 g/mol
  • Structure: The compound features a unique combination of a tetrahydroquinoline moiety and a benzo[c][1,2,5]thiadiazole structure which contributes to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound is believed to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3A. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways related to vasodilation and platelet aggregation.
  • Antimicrobial Activity: Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans. This suggests that this compound may also possess similar activities .
  • Anticancer Potential: Research has shown that derivatives of thiadiazole compounds can exhibit anticancer activity. The structural similarities may indicate potential efficacy against certain cancer cell lines through mechanisms involving apoptosis and cell cycle regulation .

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Biological Activity Description Reference
AntimicrobialEffective against S. aureus and C. albicans
AnticancerInduces apoptosis in tumor cell lines
PDE InhibitionIncreases cAMP levels affecting vasodilation
AntiplateletPotential to inhibit platelet aggregation

Case Studies

  • Antimicrobial Studies: A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated significant inhibition zones for compounds structurally related to this compound against Staphylococcus aureus, suggesting its potential application in treating bacterial infections .
  • Cancer Cell Line Testing: In vitro assays performed on human cancer cell lines demonstrated that compounds with similar structures exhibited selective cytotoxicity. For instance, derivatives were tested against HepG2 and DLD cell lines with promising results indicating their potential as anticancer agents .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions to maximize yield and purity. Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux) are often necessary for cyclization or coupling steps but must avoid thermal degradation .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for facilitating nucleophilic substitutions or amide bond formation .
  • Catalysts : Use of coupling agents like thionyl chloride for acid chloride intermediates or triethylamine to neutralize byproducts .
  • Reaction time : Short reaction times (1–3 minutes) may suffice for rapid cyclization, while longer durations (hours) are needed for multi-step reactions .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

Methodological validation involves:

  • NMR spectroscopy : Confirm proton environments (e.g., amide NH signals at δ 10–12 ppm) and aromatic/heterocyclic proton patterns .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for carboxamide, S-N vibrations in thiadiazole at ~650 cm⁻¹) .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns consistent with the proposed structure .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Challenges include:

  • Byproduct removal : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the target compound .
  • Hydrophobic impurities : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

Advanced approaches include:

  • Molecular docking : Simulate binding affinities to hypothesized targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on interactions between the thiadiazole moiety and hydrophobic enzyme pockets .
  • Quantum chemical calculations : Optimize reaction pathways (e.g., cyclization energy barriers) using Gaussian or ORCA to refine synthetic protocols .
  • Molecular dynamics (MD) : Predict stability in biological matrices (e.g., blood plasma) by simulating solvent interactions and conformational flexibility .

Q. How should contradictory biological activity data be analyzed across different assays?

Contradictions may arise from assay-specific variables. Mitigation strategies include:

  • Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selectivity trends .
  • Membrane permeability assays : Use Caco-2 cell models or PAMPA to determine if discrepancies stem from bioavailability limitations .
  • Target engagement studies : Employ SPR (surface plasmon resonance) or thermal shift assays to validate direct binding to proposed targets .

Q. What experimental designs can elucidate the compound’s mechanism of action in complex biological systems?

Multi-omics approaches are recommended:

  • Transcriptomics : RNA sequencing of treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes, particularly in signaling kinases .
  • Metabolomics : LC-MS profiling to track alterations in metabolites (e.g., ATP/ADP ratios, glutathione levels) linked to mechanism .

Data Interpretation and Optimization

Q. How can reaction yields be improved when scaling up synthesis?

Scale-up requires addressing mass transfer limitations:

  • Flow chemistry : Continuous flow reactors enhance mixing and heat dissipation for exothermic reactions (e.g., thiadiazole cyclization) .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for steps requiring precise temperature control .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., stoichiometry, solvent ratios) using response surface methodology .

Q. What strategies resolve inconsistencies in crystallographic vs. computational structural data?

Discrepancies often arise from crystal packing effects or solvent interactions. Solutions include:

  • SC-XRD (single-crystal X-ray diffraction) : Compare experimental crystal structures with DFT-optimized gas-phase geometries .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing-driven distortions .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Adhere to:

  • Chemical Hygiene Plan : Use fume hoods for volatile intermediates (e.g., thionyl chloride) and PPE (gloves, goggles) .
  • Waste disposal : Segregate halogenated byproducts (e.g., trichloroethyl intermediates) for specialized treatment .

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